molecular formula C23H30N4O3 B121896 (E)-8-(4-Butoxystyryl)-1,3-dipropylxanthine CAS No. 151539-68-3

(E)-8-(4-Butoxystyryl)-1,3-dipropylxanthine

Cat. No. B121896
M. Wt: 410.5 g/mol
InChI Key: VZSHSGUGDOHEHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-8-(4-Butoxystyryl)-1,3-dipropylxanthine, commonly known as BSV-132, is a potent and selective antagonist of the adenosine A2A receptor. It is a xanthine derivative that has been extensively studied for its potential therapeutic applications in various diseases, particularly in the field of neurodegenerative disorders.

Mechanism Of Action

BSV-132 exerts its pharmacological effects by selectively blocking the adenosine A2A receptor, which is highly expressed in the basal ganglia region of the brain. This receptor is involved in the regulation of dopamine release, which is critical for the control of motor function. By blocking the A2A receptor, BSV-132 can increase dopamine release and improve motor function.

Biochemical And Physiological Effects

BSV-132 has been shown to have a range of biochemical and physiological effects. In addition to its neuroprotective and neurorestorative effects, it has been shown to have anti-inflammatory properties and can help reduce oxidative stress in the brain. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

BSV-132 is a potent and selective A2A receptor antagonist, making it a valuable tool for studying the role of this receptor in various diseases. However, its limited solubility in water can make it difficult to work with in certain experimental settings. Additionally, its high cost and complex synthesis may limit its widespread use in research.

Future Directions

There are several potential future directions for the study of BSV-132. One area of interest is its potential use in the treatment of other neurodegenerative disorders, such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanisms underlying its neuroprotective and neurorestorative effects, as well as its potential side effects and toxicity. Finally, the development of more efficient and cost-effective synthesis methods could help make BSV-132 more widely available for research purposes.

Synthesis Methods

BSV-132 can be synthesized using a multistep process starting from 2,6-dichloropurine. The first step involves the reaction of 2,6-dichloropurine with 4-butoxybenzyl bromide in the presence of a base to obtain 2,6-dichloro-9-(4-butoxybenzyl)purine. This intermediate is then subjected to a series of reactions involving selective alkylation, deprotection, and cyclization to yield the final product, BSV-132.

Scientific Research Applications

BSV-132 has been extensively studied for its potential therapeutic applications in various diseases, particularly in the field of neurodegenerative disorders such as Parkinson's disease. It has been shown to have neuroprotective effects and can help improve motor function in animal models of Parkinson's disease.

properties

CAS RN

151539-68-3

Product Name

(E)-8-(4-Butoxystyryl)-1,3-dipropylxanthine

Molecular Formula

C23H30N4O3

Molecular Weight

410.5 g/mol

IUPAC Name

8-[(E)-2-(4-butoxyphenyl)ethenyl]-1,3-dipropyl-7H-purine-2,6-dione

InChI

InChI=1S/C23H30N4O3/c1-4-7-16-30-18-11-8-17(9-12-18)10-13-19-24-20-21(25-19)26(14-5-2)23(29)27(15-6-3)22(20)28/h8-13H,4-7,14-16H2,1-3H3,(H,24,25)/b13-10+

InChI Key

VZSHSGUGDOHEHZ-UHFFFAOYSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=C/C2=NC3=C(N2)C(=O)N(C(=O)N3CCC)CCC

SMILES

CCCCOC1=CC=C(C=C1)C=CC2=NC3=C(N2)C(=O)N(C(=O)N3CCC)CCC

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=CC2=NC3=C(N2)C(=O)N(C(=O)N3CCC)CCC

synonyms

(E)-8-(2-(4-Butoxyphenyl)ethenyl)-1,3-dipropyl-3,7-dihydro-1H-purine-2 ,6-dione

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.